A Technical Guide to the Spectroscopic Characterization of 5-Cyclohexylsalicylic Acid
A Technical Guide to the Spectroscopic Characterization of 5-Cyclohexylsalicylic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Cyclohexylsalicylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using modern spectroscopic techniques. We will explore predicted spectral data based on established principles and provide detailed experimental protocols for obtaining high-quality results.
Introduction
5-Cyclohexylsalicylic acid, a derivative of salicylic acid, presents an interesting subject for spectroscopic analysis. The combination of an aromatic ring, a carboxylic acid, a hydroxyl group, and a bulky aliphatic cyclohexyl substituent results in a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for elucidating its structure-activity relationships in various applications, including pharmaceutical research. This guide will provide a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, coupled with robust experimental methodologies.
The molecular structure of 5-Cyclohexylsalicylic acid, with the numbering convention used in this guide, is presented below.
Caption: Molecular structure of 5-Cyclohexylsalicylic acid with atom numbering.
Predicted ¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 5-Cyclohexylsalicylic acid is predicted to show distinct signals for the aromatic protons, the cyclohexyl protons, and the acidic/phenolic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[1][2]
Aromatic Region:
-
H6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded aromatic proton, appearing as a doublet.
-
H4: This proton is para to the hydroxyl group and ortho to the cyclohexyl group, appearing as a doublet of doublets.
-
H3: This proton is ortho to the hydroxyl group and will be the most shielded aromatic proton, appearing as a doublet.
Aliphatic Region:
-
The protons of the cyclohexyl group will appear as a series of complex multiplets in the upfield region of the spectrum. The proton attached to the carbon bonded to the aromatic ring (C8) will be the most deshielded of the cyclohexyl protons.
Acidic/Phenolic Protons:
-
The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H6 | 7.8 - 8.0 | d | ~2.5 |
| H4 | 7.3 - 7.5 | dd | ~8.5, 2.5 |
| H3 | 6.9 - 7.1 | d | ~8.5 |
| -COOH | 10.0 - 13.0 | br s | - |
| -OH | 4.5 - 6.0 | br s | - |
| Cyclohexyl-H | 1.2 - 2.6 | m | - |
Predicted ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents.[3] The carbonyl carbon of the carboxylic acid will be the most downfield signal.
| Carbon | Predicted Chemical Shift (ppm) |
| C7 (-COOH) | 170 - 175 |
| C2 (-OH) | 160 - 165 |
| C5 (-Cyclohexyl) | 145 - 150 |
| C1 | 110 - 115 |
| C6 | 130 - 135 |
| C4 | 125 - 130 |
| C3 | 115 - 120 |
| C8 (Cyclohexyl) | 40 - 45 |
| C9, C13 (Cyclohexyl) | 30 - 35 |
| C10, C12 (Cyclohexyl) | 25 - 30 |
| C11 (Cyclohexyl) | 20 - 25 |
Predicted Infrared (IR) Spectroscopic Analysis
The IR spectrum of 5-Cyclohexylsalicylic acid will show characteristic absorption bands for its functional groups.[4][5][6]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |
| O-H (Phenol) | 3200-3600 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp |
| C-H (Aliphatic) | 2850-2960 | Sharp |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
| C-O | 1200-1300 | Strong |
Predicted Mass Spectrometry (MS) Analysis
Electron ionization mass spectrometry (EI-MS) of 5-Cyclohexylsalicylic acid is expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern will be influenced by the presence of the carboxylic acid and cyclohexyl groups.[7][8]
Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 5-Cyclohexylsalicylic acid in EI-MS.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of 5-Cyclohexylsalicylic acid.
Overall Workflow:
Caption: General workflow for the spectroscopic analysis of 5-Cyclohexylsalicylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 5-Cyclohexylsalicylic acid.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Angle: 45-60 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Proton Decoupling: Broadband decoupling should be applied.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 5-Cyclohexylsalicylic acid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before the sample measurement.
-
-
Data Processing:
-
The spectrum is typically displayed in terms of transmittance or absorbance.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI):
-
For a volatile and thermally stable compound like 5-Cyclohexylsalicylic acid, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
If using GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
-
Instrument Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Compare the obtained spectrum with spectral libraries if available.
-
Conclusion
This technical guide provides a predictive framework for the spectroscopic analysis of 5-Cyclohexylsalicylic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a robust starting point for researchers and scientists. The systematic application of these spectroscopic techniques is indispensable for the unambiguous structural elucidation and quality control of this and other related salicylic acid derivatives in a research and development setting.
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